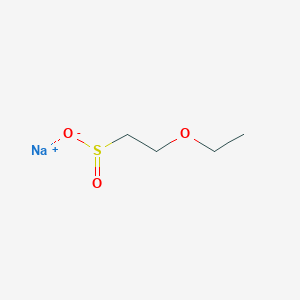

Sodium 2-ethoxyethane-1-sulfinate

Description

Significance of Organosulfur Compounds in Contemporary Chemical Synthesis

Organosulfur compounds, organic compounds containing a carbon-sulfur bond, are integral to modern chemical synthesis. taylorandfrancis.com Their importance stems from their wide presence in pharmaceuticals, natural products, materials science, and agrochemicals. taylorandfrancis.comnih.gov In the realm of pharmaceuticals, over 80% of all drugs contain sulfur, highlighting the element's critical role in creating life-saving medications like antibiotics and anti-inflammatory drugs. ontosight.ai Nature itself is rich with organosulfur compounds; for instance, two of the twenty common amino acids, cysteine and methionine, are organosulfur compounds. wikipedia.org

The versatility of sulfur, with its ability to exist in various oxidation states, allows for a diverse range of chemical transformations and the formation of numerous compounds with unique properties. nih.govontosight.ai This adaptability makes organosulfur compounds valuable reagents and building blocks in organic synthesis. nih.govbritannica.com They are key in forming not only carbon-sulfur bonds but also sulfur-sulfur and nitrogen-sulfur bonds. rsc.org Thioacetals and thioketals, for example, are more stable than their oxygen counterparts and are useful as protecting groups in complex syntheses. britannica.com The study of these compounds, known as organosulfur chemistry, is a dynamic field with ongoing research into new reactions and applications. ontosight.ai

Overview of Sodium Sulfinate Salts as Pivotal Building Blocks in Organic Transformations

Among the various organosulfur compounds, sodium sulfinate salts (RSO₂Na) have emerged as particularly important and versatile building blocks in organic synthesis. rsc.orgrsc.org These salts are generally odorless, stable, and easy to handle, making them preferable to more traditional sulfonylating agents like sulfonyl chlorides. rsc.orgnih.gov They can act as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions, demonstrating remarkable flexibility. rsc.orgnih.gov

Sodium sulfinates are instrumental in forming various crucial chemical bonds, including S-S, N-S, and C-S bonds. rsc.orgrsc.org This capability allows for the synthesis of a wide array of valuable organosulfur compounds such as thiosulfonates, sulfonamides, sulfides, and various types of sulfones (e.g., vinyl, allyl, and β-keto sulfones). rsc.orgrsc.org Their role as coupling partners in constructing these bonds is a significant area of study in organic synthesis. nih.gov

Historical Trajectories and Evolution of Sulfinate Chemistry Research

The study of sulfinate chemistry has evolved significantly over the years. Initially, the synthesis of sodium sulfinates was often achieved through the reduction of sulfonyl chlorides. nih.gov A common method involved the reduction of p-toluenesulfonyl chloride with zinc and sodium carbonate in water. nih.gov Another established technique is the reduction of a sulfonyl chloride with sodium sulfite (B76179) and sodium bicarbonate in water. nih.gov

Early research also explored the biological activities of sulfinate derivatives. For instance, di- and trisulfide-derived sodium sulfinates were investigated for their potential as antiradiation drugs. nih.gov Over the last decade, there has been substantial progress in the utilization of sodium sulfinates, moving beyond simple preparations to their application in more complex and nuanced transformations. rsc.orgrsc.org

Current Paradigms and Future Directions in Sodium Sulfinate Reactivity

Contemporary research in sodium sulfinate chemistry is focused on expanding their synthetic utility through novel reaction methodologies. A key area of development is their use as precursors for sulfonyl radicals. researchgate.netresearchgate.net These radical reactions have opened up new avenues for creating sulfur-containing compounds. researchgate.net

Modern approaches include:

Photoredox Catalysis: The use of light to initiate catalytic transformations involving sodium sulfinates has become a prominent area of research. rsc.orgresearchgate.net

Electrochemical Synthesis: Organic electrosynthesis provides an alternative to traditional redox reactions, using electric current to generate sulfonyl radicals from sodium sulfinates. rsc.orgresearchgate.netresearchgate.net

Site-Selective C-H Sulfonylation: This promising area focuses on the direct functionalization of carbon-hydrogen bonds, offering a more efficient way to introduce sulfonyl groups. rsc.org

Multicomponent Reactions: The development of reactions where multiple components combine in a single step, often triggered by sulfonyl radicals from sodium sulfinates, is another significant advancement. rsc.org

Future research will likely continue to explore these areas, aiming to develop even more efficient, selective, and environmentally friendly methods for utilizing the diverse reactivity of sodium sulfinates. researchgate.net The development of new catalytic systems and a deeper understanding of reaction mechanisms will be crucial in this endeavor. researchgate.net

Structural Characterization and Systemic Nomenclature of Sodium 2-ethoxyethane-1-sulfinate

Sodium 2-ethoxyethane-1-sulfinate is an organic sodium salt with the chemical formula C₄H₉NaO₃S.

| Identifier | Value |

| IUPAC Name | sodium;2-ethoxyethanesulfinate |

| Molecular Formula | C₄H₉NaO₃S |

| Molecular Weight | 160.17 g/mol |

| InChI | InChI=1S/C4H10O3S.Na/c1-2-7-3-4-8(5)6;/h2-4H2,1H3,(H,5,6);/q;+1/p-1 |

| InChIKey | DGZCQXZSZHXWPP-UHFFFAOYSA-M |

| Canonical SMILES | CCOCCS(=O)[O-].[Na+] |

| CAS Number | 1522105-16-3 |

The structure of Sodium 2-ethoxyethane-1-sulfinate features a 2-ethoxyethane group attached to a sulfinate functional group (-SO₂⁻), with a sodium ion (Na⁺) as the counterion. The ethoxy group (-OCH₂CH₃) can enhance its solubility in certain polar aprotic solvents. vulcanchem.com X-ray crystallographic studies on similar sulfinates show a tetrahedral geometry around the sulfur atom. vulcanchem.com

The systematic nomenclature, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is sodium 2-ethoxyethane-1-sulfinate. The name is derived by identifying the parent alkane chain with the ether functional group (ethoxyethane) and the position of the sulfinate group.

Properties

Molecular Formula |

C4H9NaO3S |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

sodium;2-ethoxyethanesulfinate |

InChI |

InChI=1S/C4H10O3S.Na/c1-2-7-3-4-8(5)6;/h2-4H2,1H3,(H,5,6);/q;+1/p-1 |

InChI Key |

DGZCQXZSZHXWPP-UHFFFAOYSA-M |

Canonical SMILES |

CCOCCS(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 2 Ethoxyethane 1 Sulfinate

Conventional Synthesis Routes for Sodium Organosulfinates

Conventional strategies for the synthesis of sodium organosulfinates are diverse, with the reduction of sulfonyl chlorides being one of the most traditional and widely used methods. nih.gov More contemporary approaches utilize sulfur dioxide surrogates, offering milder conditions and broader functional group tolerance. acs.orgd-nb.info Other specialized routes, including sequential addition and oxidation protocols, provide alternative pathways to these versatile chemical building blocks. nih.gov

The reduction of organosulfonyl chlorides (R-SO₂Cl) is a foundational and straightforward method for accessing the corresponding sodium sulfinate salts. nih.gov This approach is advantageous due to the commercial availability and relative stability of a wide range of sulfonyl chloride precursors. The synthesis of the required precursor, 2-ethoxyethane-1-sulfonyl chloride, would be the initial step, followed by its reduction. Various reducing systems can be employed to achieve this transformation.

One of the most common and practical methods for preparing sodium sulfinates involves the reduction of the corresponding sulfonyl chloride with sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution, typically buffered with sodium bicarbonate (NaHCO₃). nih.gov The reaction is generally heated to facilitate the reduction. nih.govorgsyn.org The sodium bicarbonate neutralizes the hydrochloric acid formed as a byproduct during the reaction. For the synthesis of sodium 2-ethoxyethane-1-sulfinate, the precursor 2-ethoxyethane-1-sulfonyl chloride would be treated with this reagent mixture.

The general reaction is as follows: R-SO₂Cl + Na₂SO₃ + NaHCO₃ → R-SO₂Na + NaCl + NaHSO₄ + CO₂

This method has been successfully applied to a variety of aromatic and aliphatic sulfonyl chlorides, yielding the desired sodium sulfinates in high purity after recrystallization. nih.gov

Table 1: Examples of Sodium Sulfinate Synthesis via Sulfonyl Chloride Reduction with Sodium Sulfite

| Sulfonyl Chloride Precursor | Product | Yield | Reference |

|---|---|---|---|

| p-Toluenesulfonyl Chloride | Sodium p-Toluenesulfinate | High | nih.govorgsyn.org |

| Benzenesulfonyl Chloride | Sodium Benzenesulfinate | High | nih.gov |

Data is illustrative of the general method's effectiveness.

An alternative reductive pathway employs zinc dust in the presence of a base like sodium carbonate in an aqueous medium. nih.gov This method provides a straightforward route to sodium sulfinates from their sulfonyl chloride counterparts. nih.gov The reaction with zinc metal serves as a potent reduction system for the sulfonyl chloride functional group.

The general scheme for this reduction is: 2 R-SO₂Cl + 2 Zn + Na₂CO₃ → 2 R-SO₂Na + 2 ZnCl₂ + CO₂

This technique has been documented for the preparation of compounds like sodium p-toluenesulfinate hydrate, demonstrating its utility in organosulfinate synthesis. nih.gov The use of zinc is a classic method in organic reductions, and its application here avoids the use of sulfite reagents. taylorfrancis.comresearchgate.net

Modern synthetic chemistry often favors the use of sulfur dioxide surrogates to avoid the handling of gaseous and toxic SO₂. acs.orgd-nb.info The 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct, known as DABSO, is a stable, crystalline solid that serves as an excellent source of SO₂. researchgate.netnih.gov

The general methodology involves the reaction of an organometallic reagent (such as a Grignard reagent, R-MgBr, or an organolithium, R-Li) with DABSO. acs.orgnih.gov This reaction forms a metal sulfinate intermediate. organic-chemistry.org To obtain the desired sodium sulfinate, this intermediate is subsequently treated with an aqueous solution of a sodium salt, such as sodium carbonate (Na₂CO₃). nih.govrsc.org

For sodium 2-ethoxyethane-1-sulfinate, the synthesis would begin with the formation of the corresponding organometallic reagent, 2-ethoxyethylmagnesium bromide or 2-ethoxyethyllithium. This reagent would then be added to DABSO, followed by an aqueous workup with sodium carbonate. nih.gov This approach is highly versatile and accommodates a wide range of functional groups. acs.orgorganic-chemistry.org

Table 2: Synthesis of Sodium Arylsulfinates using DABSO

| Aryl Bromide | Organometallic | Product | Yield | Reference |

|---|---|---|---|---|

| Bromobenzene | Ph-MgBr | Sodium Benzenesulfinate | 72% | nih.govrsc.org |

| 4-Trifluoromethylbromobenzene | 4-CF₃C₆H₄-MgBr | Sodium 4-(Trifluoromethyl)benzenesulfinate | 91% | nih.govrsc.org |

| 3-Methoxybromobenzene | 3-MeOC₆H₄-MgBr | Sodium 3-Methoxybenzenesulfinate | 85% | nih.govrsc.org |

Data derived from reactions using aryl magnesium reagents (Method A in the cited literature) and illustrates the general applicability of the DABSO method.

A multi-step synthetic sequence involving a Michael addition provides another route to organosulfinates. nih.govacs.org This pathway is particularly useful for constructing sulfinates with specific carbon skeletons. One documented variation of this approach begins with the Michael addition of a thiol to an α,β-unsaturated compound, such as acrylonitrile (B1666552) or an acrylate (B77674) ester. nih.govnih.gov This addition forms a sulfide (B99878).

The resulting sulfide is then subjected to oxidation, typically using an oxidant like hydrogen peroxide in acetic acid, to convert the sulfide to the corresponding sulfone. nih.gov In the final step, the sulfone is treated with a sodium thiolate (NaSR') which cleaves the sulfone to afford the desired sodium sulfinate salt along with a new sulfide byproduct. nih.gov While more complex, this route offers a modular approach to structurally diverse sulfinates. acs.org

An illustrative pathway is as follows:

Michael Addition: R-SH + CH₂=CH-CN → R-S-CH₂CH₂-CN

Oxidation: R-S-CH₂CH₂-CN + H₂O₂ → R-SO₂-CH₂CH₂-CN

Cleavage: R-SO₂-CH₂CH₂-CN + R'-SNa → R-SO₂Na + R'-S-CH₂CH₂-CN

Disproportionation reactions are well-documented for sodium sulfinates; however, they typically represent a transformation of the sulfinate rather than a primary synthetic route to it. rsc.orgacs.org In these reactions, the sulfinate, which is in the +2 oxidation state for sulfur, disproportionates into species with higher and lower oxidation states.

A notable example is the BF₃·OEt₂-mediated disproportionation of sodium sulfinates, which leads to the formation of thiosulfonates. acs.orgresearchgate.net In this process, the sulfinate is thought to generate both a sulfonyl radical (higher oxidation state) and a thiyl radical (lower oxidation state), which then couple to form the S-S(O)₂ bond of the thiosulfonate. acs.org This reaction can be used to synthesize both symmetrical and unsymmetrical thiosulfonates and does not require an external oxidant or reductant. google.com While this pathway is a key aspect of sulfinate reactivity, it is not a method for the preparation of sodium 2-ethoxyethane-1-sulfinate itself.

Reductive Methodologies from Sulfonyl Chlorides

Advanced and Sustainable Synthetic Strategies for Sodium 2-ethoxyethane-1-sulfinate

Recent progress in synthetic methodology has been driven by the principles of green chemistry, leading to the development of novel pathways for sulfinate salt formation that leverage light, electricity, or mechanical force to drive reactions, often minimizing solvent use and byproducts.

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive intermediates under mild conditions using visible light. The photocatalytic generation of organosulfinates, including aliphatic structures like 2-ethoxyethane-1-sulfinate, can be achieved by harnessing hydrogen atom transfer (HAT) photocatalysis. This approach allows for the direct activation of C-H bonds in volatile alkanes, which can then react with sulfur dioxide (SO₂) to yield the corresponding sulfinates.

The general mechanism involves the excitation of a photocatalyst by visible light. The excited photocatalyst can then initiate a process, sometimes involving a cocatalyst like a thiol, that leads to the abstraction of a hydrogen atom from a hydrocarbon substrate (e.g., an ethoxyethane derivative). The resulting carbon-centered radical is trapped by SO₂, a readily available C1 building block, to form a sulfonyl radical. Subsequent reduction and salt formation yield the desired sodium sulfinate. This method is notable for its ability to use simple, unactivated hydrocarbons as starting materials, representing a significant increase in atom economy.

Table 1: Key Features of Photocatalytic Sulfinate Synthesis

| Feature | Description | Research Finding Reference |

|---|---|---|

| Energy Source | Visible light, often from economical LED sources. | |

| Key Reagent | Sulfur dioxide (SO₂), serving as the sulfur source. | |

| Activation Strategy | Hydrogen Atom Transfer (HAT) to activate C-H bonds. | |

| Reaction Conditions | Typically mild, often performed at room temperature. |

| Advantages | High atom economy, use of simple precursors, sustainable energy source. | |

Organic electrosynthesis offers a green alternative to conventional redox reactions by using electrical current as a "traceless" reagent, thereby avoiding the need for chemical oxidants or reductants. The electrochemical synthesis of sodium sulfinates can be performed in an undivided cell at a constant current, often using simple and inexpensive starting materials. For instance, the reduction of sulfonyl chlorides is a common electrochemical route to sulfinates.

In a typical setup for producing an alkyl sulfinate like sodium 2-ethoxyethane-1-sulfinate, the corresponding 2-ethoxyethane-1-sulfonyl chloride would be subjected to electrochemical reduction. This process has been applied broadly for the synthesis of various sodium sulfinates. Furthermore, electrosynthesis is widely employed for the subsequent reactions of sodium sulfinates to create more complex molecules like β-amidovinyl sulfones and sulfonated benzothiophenes, demonstrating the versatility of this technique in organosulfur chemistry. The reactions are often performed in environmentally benign solvents like a mixture of acetonitrile (B52724) and water, enhancing the green credentials of the process.

Table 2: Principles of Electrochemical Sulfinate Synthesis

| Principle | Description | Research Finding Reference |

|---|---|---|

| Driving Force | Electrical current replaces chemical redox agents. | |

| Cell Type | Often performed in an undivided cell for operational simplicity. | |

| Precursors | Commonly prepared from the reduction of sulfonyl chlorides. | |

| Sustainability | Avoids stoichiometric chemical waste from oxidants/reductants. |

| Versatility | The generated sulfinates can be used in subsequent electrochemical transformations. | |

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), is a cornerstone of solvent-free synthesis. This high-energy milling approach can accelerate reactions, overcome solubility issues, and significantly reduce or eliminate the need for bulk solvents, thereby minimizing waste. While direct mechanochemical synthesis of sodium 2-ethoxyethane-1-sulfinate is not prominently documented, the principles have been successfully applied to reactions involving sodium sulfinates.

For example, a sustainable, mechanochemical-assisted method has been developed for the synthesis of vinyl sulfones from sodium sulfinates and α,β-unsaturated carboxylic acids. This reaction proceeds under water-assisted grinding conditions, using potassium iodide as an activator, and is notable for being metal-catalyst, base, oxidant, and solvent-free. Similarly, mechanochemical methods have been developed for synthesizing other sulfur-containing compounds under solvent-free conditions, highlighting the potential of this technology. The application of these principles suggests a feasible pathway for the synthesis of sulfinates themselves, likely from appropriate precursors in a solid-state reaction.

Table 3: Characteristics of Mechanochemical Synthesis

| Characteristic | Description | Research Finding Reference |

|---|---|---|

| Methodology | Use of mechanical force, typically via ball milling in a planetary or mixer mill. | |

| Solvent Use | Reactions are often conducted under solvent-free or liquid-assisted grinding (LAG) conditions. | |

| Advantages | Reduced waste, shorter reaction times, energy efficiency, operational simplicity. |

| Scalability | Methods have been successfully demonstrated on a gram scale. | |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process by how many atoms from the reactants are incorporated into the desired product. An ideal, 100% atom-economical reaction incorporates all reactant atoms into the product, generating no byproducts.

Table 4: Metrics of Green and Atom-Economical Synthesis

| Metric | Definition | Goal in Sustainable Synthesis |

|---|

| Atom Economy (AE) | (Molecular mass of desired product /

Synthesis of Structurally Modified Sodium 2-ethoxyethane-1-sulfinate Derivatives

Enantioselective and Diastereoselective Synthesis of Chiral Sulfinate Analogs

The synthesis of chiral sulfinate esters in an enantiomerically or diastereomerically enriched form is crucial for their application as chiral auxiliaries and synthons. nih.gov Various strategies have been developed to achieve this, primarily falling into two categories: diastereoselective methods, which often involve the use of a chiral auxiliary, and enantioselective methods, which utilize a chiral catalyst or reagent.

Diastereoselective Approaches

A well-established method for preparing enantiopure sulfinates is the diastereoselective approach, famously pioneered by Andersen. This method involves the reaction of a sulfinyl chloride with a chiral alcohol, which acts as a chiral auxiliary. The resulting diastereomeric sulfinates can then be separated by crystallization or chromatography, followed by removal of the chiral auxiliary. nih.govacs.org

One of the most commonly used chiral auxiliaries is (-)-menthol. nih.govacs.org For instance, the reaction of a racemic sulfinyl chloride with (1R,2S,5R)-(-)-menthol produces a mixture of diastereomeric menthyl sulfinates. These diastereomers can be separated, and subsequent reaction with an organometallic reagent can yield the desired enantiomerically pure sulfoxide (B87167) with inversion of configuration at the sulfur atom.

Another effective chiral auxiliary is diacetone-D-glucose (DAG), which has been identified as a particularly useful, commercially available auxiliary. nih.govacs.org The use of DAG in the synthesis of C2-symmetric 1,3- and 1,5-bis-sulfoxides has been demonstrated, showcasing high diastereoselectivity. acs.org The Horeau principle has been applied to understand and predict the diastereomeric distribution in these syntheses. acs.org

Diastereoselective oxidation of sulfenates derived from chiral alcohols is another viable route. For example, benzenesulfenates bearing a phosphonate (B1237965) group have been oxidized to the corresponding sulfinates with varying degrees of diastereoselectivity using different oxidizing agents. nih.govacs.org

Below is a table summarizing the diastereoselectivity achieved in the synthesis of chiral sulfinates using different chiral auxiliaries and methods.

| Chiral Auxiliary/Method | Substrate | Oxidant/Reagent | Diastereomeric Excess (de) | Reference |

| (-)-Menthol | p-Toluenesulfinyl chloride | - | Crystalline separation | nih.govacs.org |

| 8-Phenylmenthol | Benzenesulfenate | Chiral oxaziridine | up to 86% | nih.gov |

| trans-2-Phenylcyclohexanol | Benzenesulfenate | Chiral oxaziridine | Reasonable results | nih.gov |

| Diacetone-D-glucose (DAG) | 1,3-Bis(sulfinyl)propane dichloride | Pyridine | High | acs.org |

| Diastereoselective Oxidation | Menthyl benzenesulfenates | NBS | up to 76% | nih.gov |

Enantioselective Approaches

Enantioselective methods offer a more direct route to chiral sulfinates by avoiding the need for separation of diastereomers. These methods often employ a chiral catalyst to control the stereochemical outcome of the reaction between a prochiral sulfinate or a racemic sulfinyl chloride and an alcohol.

One approach involves the kinetic resolution of racemic sulfinyl chlorides. For example, the reaction of racemic tert-butanesulfinyl chloride with an achiral alcohol in the presence of a chiral tertiary amine can lead to the formation of an enantiomerically enriched sulfinate. nih.gov Similarly, chiral diamines have been used as catalysts for the reaction of p-toluenesulfinyl chloride with alcohols, achieving enantioselectivities up to 76% ee. nih.govresearchgate.net

More recently, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of sulfinate esters. Researchers have reported the use of pentanidium as an organocatalyst for the asymmetric condensation of prochiral sulfinates and various alcohols, including bioactive molecules. nih.govwixsite.comrepec.org This method allows for the direct formation of enantioenriched sulfinate esters from readily available starting materials. nih.govwixsite.com

The enantioselective oxidation of sulfenates has also been explored, although it has not gained as much popularity as other methods. Attempts using chiral oxidants like peroxocamphoric acid or catalytic systems have generally resulted in modest enantiomeric excesses, with a maximum of 36% ee being reported. nih.govacs.org

The following table presents data on the enantioselectivity achieved in the synthesis of chiral sulfinates using various enantioselective methods.

| Method | Catalyst/Reagent | Substrate | Enantiomeric Excess (ee) | Reference |

| Kinetic Resolution | Chiral Diamine | p-Toluenesulfinyl chloride | up to 76% | nih.govresearchgate.net |

| Dynamic Kinetic Resolution | Quinidine | Racemic sulfinyl chlorides | - | nih.gov |

| Organocatalysis | Pentanidium | Prochiral sulfinates and alcohols | High | nih.govwixsite.comrepec.org |

| Enantioselective Oxidation | Peroxocamphoric acid | Sulfenates | up to 36% | nih.govacs.org |

These methodologies provide a robust toolkit for the synthesis of chiral sulfinate analogs. The choice of method depends on the specific target molecule, the availability of starting materials, and the desired level of stereochemical purity. For a specific compound like sodium 2-ethoxyethane-1-sulfinate, these general principles would be adapted, likely involving the synthesis of a chiral 2-ethoxyethane-1-sulfinate ester via one of the described diastereoselective or enantioselective routes, followed by hydrolysis to the sodium salt.

Reaction Mechanisms and Fundamental Reactivity of Sodium 2 Ethoxyethane 1 Sulfinate

Sulfonyl Radical Generation and Propagation

A cornerstone of the reactivity of sodium 2-ethoxyethane-1-sulfinate is its ability to generate the 2-ethoxyethanesulfonyl radical. This highly reactive intermediate is pivotal in a multitude of synthetic transformations. The generation of this radical can be achieved through several distinct methods, each offering unique advantages in different chemical contexts.

Oxidant-Mediated Radical Initiation

The generation of sulfonyl radicals from sodium 2-ethoxyethane-1-sulfinate can be readily achieved through oxidation. This process involves a single-electron transfer (SET) from the sulfinate anion to a suitable oxidizing agent. Commonly employed oxidants for this transformation include compounds such as ceric ammonium (B1175870) nitrate (B79036) (CAN) and manganese(III) acetate (B1210297). The resulting 2-ethoxyethanesulfonyl radical can then participate in various propagation steps, most notably addition reactions to unsaturated systems like alkenes and alkynes, leading to the formation of new carbon-sulfur bonds. The selection of the oxidant is a critical parameter that can significantly impact the reaction conditions and its compatibility with other functional groups within the reacting system.

Photoredox Catalysis in Sulfonyl Radical Transformations

Visible-light photoredox catalysis represents a contemporary and mild approach for generating sulfonyl radicals from sodium 2-ethoxyethane-1-sulfinate. In this methodology, a photocatalyst, often a complex of ruthenium or iridium, absorbs photons of visible light, promoting it to an excited state. This photo-excited catalyst is then capable of oxidizing the sulfinate anion via a single-electron transfer mechanism to produce the 2-ethoxyethanesulfonyl radical. This approach is advantageous due to its operation at ambient temperatures and its use of visible light as a sustainable energy source. The generated sulfonyl radical is a versatile intermediate for a range of chemical transformations, including the sulfonylation of alkenes and alkynes, and can also participate in radical-polar crossover reactions. The catalytic cycle is sustained by the regeneration of the ground-state photocatalyst.

Electrochemical Generation of Sulfonyl Radicals

Electrochemical methods offer a reagent-free and highly controllable alternative for the generation of sulfonyl radicals from sodium 2-ethoxyethane-1-sulfinate. This technique utilizes an electric current to directly oxidize the sulfinate anion at the anode of an electrochemical cell. The anodic oxidation precisely generates the 2-ethoxyethanesulfonyl radical, which can then react with a chosen substrate within the electrolyte solution.

A significant advantage of this electrochemical approach is the fine control it offers over the reaction by allowing for the precise tuning of the applied potential. This level of control enables the selective generation of the radical species while obviating the need for chemical oxidants, which can sometimes introduce undesired side reactions and byproducts. Electrochemical sulfonylation has been successfully employed in the functionalization of a diverse array of organic molecules, including the synthesis of 3-sulfonated coumarins, where the electrochemically generated 2-ethoxyethanesulfonyl radical undergoes an addition reaction with the coumarin (B35378) framework.

| Initiation Method | Catalyst/Initiator | Typical Conditions | Key Advantages |

| Oxidant-Mediated | Chemical Oxidants (e.g., CAN, Mn(OAc)₃) | Room temperature | Direct, well-established method |

| Photoredox Catalysis | Photocatalysts (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃) | Visible light, ambient temperature | Mild conditions, sustainable, high functional group tolerance |

| Electrochemical | Electric Current (Anodic Oxidation) | Controlled potential | Reagent-free, high degree of control, minimizes chemical waste |

Nucleophilic Character and Reactivity of the Sulfinate Anion

The sulfinate anion derived from sodium 2-ethoxyethane-1-sulfinate exhibits pronounced nucleophilic character, which is primarily attributed to the lone pair of electrons residing on the sulfur atom. This nucleophilicity allows it to readily participate in a variety of nucleophilic substitution and addition reactions. A notable example is its reaction with alkyl halides to furnish sulfones, a class of organosulfur compounds with significant applications in medicinal chemistry and materials science.

The nucleophilic reactivity of the sulfinate anion is modulated by several factors, including the electronic nature of the electrophile, the polarity of the solvent, and the presence of any catalytic species. In reactions involving hard electrophiles, the oxygen atom of the sulfinate may act as the nucleophilic center, leading to the formation of sulfinate esters. However, reactions at the sulfur atom are generally favored, particularly when reacting with soft electrophiles.

Electrophilic Activation and Transformation Pathways

While the sulfinate anion is predominantly nucleophilic, the sulfur atom can be rendered electrophilic under specific reaction conditions. This typically necessitates an initial activation step. For instance, treatment with a strong acid can lead to the protonation of the oxygen atoms, thereby increasing the electrophilicity of the sulfur center. A subsequent reaction with a suitable nucleophile can then result in the displacement of the sulfinate group.

An alternative pathway for electrophilic transformation involves the in situ conversion of the sulfinate to a more reactive electrophilic species, such as a sulfonyl chloride. This can be accomplished by treating the sulfinate with an appropriate chlorinating agent. The resultant sulfonyl chloride is a highly potent electrophile that readily reacts with a broad spectrum of nucleophiles, including amines, alcohols, and organometallic reagents, to afford sulfonamides, sulfonate esters, and sulfones, respectively.

Mechanistic Implications of the 2-ethoxyethane Chain on Reactivity

Intramolecular Cyclization and Chelation Effects

The ether oxygen in the 2-ethoxyethane group of Sodium 2-ethoxyethane-1-sulfinate can play a crucial role in directing reaction pathways through intramolecular interactions, specifically through chelation. Chelation involves the formation of a coordinate bond between the oxygen's lone pair of electrons and a metal center, leading to a stable cyclic complex. beloit.edu This effect is particularly prominent in transition-metal-catalyzed reactions.

The formation of these chelate structures can pre-organize the molecule in a specific conformation, thereby influencing the stereochemistry and regioselectivity of subsequent bond-forming steps. The strength of this chelation effect is dependent on the nature of the metal, its ligands, and the reaction conditions.

Table 1: Potential Chelation Interactions of Sodium 2-ethoxyethane-1-sulfinate with Various Metal Centers This table is illustrative and based on general principles of chelation in organometallic chemistry.

| Metal Catalyst | Potential for Chelation | Likely Intermediate Structure | Implication for Reactivity |

| Palladium (Pd) | High | Stable five-membered palladacycle | Can control regioselectivity and act as a resting state in catalysis. acs.org |

| Copper (Cu) | Moderate | Five-membered copper complex | May enhance reactivity and solubility of the sulfinate salt. nih.gov |

| Rhodium (Rh) | Moderate to High | Five-membered rhodium complex | Could direct C-H activation or other insertion reactions. |

| Iron (Fe) | Moderate | Five-membered iron complex | May participate in radical-based transformations. nih.gov |

Influence on Reaction Kinetics and Thermodynamics

The structure of Sodium 2-ethoxyethane-1-sulfinate directly impacts the kinetics and thermodynamics of its reactions. The ethoxy group, being electron-donating through an inductive effect, can modulate the nucleophilicity of the sulfinate anion and the stability of any intermediates or transition states.

Kinetics: The rate of reactions involving Sodium 2-ethoxyethane-1-sulfinate is influenced by several factors. In nucleophilic substitution reactions, the electron-donating nature of the 2-ethoxyethyl group can enhance the nucleophilicity of the sulfur atom compared to unsubstituted alkyl sulfinates, potentially accelerating the reaction rate. However, the steric bulk of the substituent may counteract this electronic effect, slowing the reaction if the transition state is sterically crowded. rsc.org Many reactions involving sulfinates follow second-order kinetics, where the rate is dependent on the concentration of both the sulfinate and the electrophile. ingentaconnect.com In some base-catalyzed processes, the addition of a base can dramatically accelerate what would otherwise be a kinetically slow reaction. nih.gov

Table 2: Illustrative Thermodynamic Parameters for a Hypothetical Reaction This table presents hypothetical data to illustrate the thermodynamic principles based on general sulfinate reactivity. nih.govsapub.org

| Reaction Type | Reactant | Hypothetical ΔH (kJ/mol) | Hypothetical TΔS (kJ/mol) | Hypothetical ΔG (kJ/mol) | Thermodynamic Feasibility |

| Nucleophilic Substitution | Sodium 2-ethoxyethane-1-sulfinate + Alkyl Halide | -90 | -15 | -75 | Favorable |

| Radical Formation | Sodium 2-ethoxyethane-1-sulfinate → Sulfonyl Radical | +25 | +5 | +20 | Requires Energy Input (e.g., light) |

| Intramolecular Chelation | Sodium 2-ethoxyethane-1-sulfinate + Metal | -40 | -10 | -30 | Favorable |

Steric and Electronic Perturbations on Reaction Selectivity

The selectivity of reactions involving Sodium 2-ethoxyethane-1-sulfinate is governed by a delicate interplay of steric and electronic factors originating from the 2-ethoxyethyl substituent. These factors are critical in determining the regioselectivity and stereoselectivity of addition reactions, substitutions, and other transformations.

Steric Effects: The 2-ethoxyethyl group possesses significant steric bulk compared to a simple methyl or ethyl group. This steric hindrance can play a dominant role in controlling where and how the molecule reacts. rsc.org In additions to asymmetric alkenes, the bulky substituent will preferentially attack the less sterically hindered carbon atom. Similarly, in reactions where the sulfinate acts as a nucleophile, its approach to a sterically crowded electrophilic center may be impeded. The stereoselectivity of reactions can also be controlled by steric factors, where the bulky group directs an incoming reagent to the opposite face of the molecule. nih.gov This is particularly true in asymmetric synthesis where the sulfinyl group itself can be a source of chirality and direct the outcome of reactions. nih.gov

Table 3: Predicted Influence of Substituent Effects on Reaction Selectivity This table provides a qualitative prediction based on established principles of steric and electronic effects in organic reactions. rsc.orgrsc.orgnih.gov

| Reaction Type | Electronic Effect of Ethoxyethyl Group | Steric Effect of Ethoxyethyl Group | Predicted Outcome on Selectivity |

| Addition to an Unsymmetrical Alkene | Minor influence on regioselectivity | Major influence; addition to the less substituted carbon is favored. | High regioselectivity driven by sterics. |

| Nucleophilic Attack on a Ketone | Enhances nucleophilicity of sulfur | Hinders approach to the carbonyl carbon | Reaction rate may be reduced; attack on less hindered ketones is favored. |

| Metal-Catalyzed Cross-Coupling | Can stabilize the metal center via chelation | Can influence the rate of reductive elimination | Potential for high regioselectivity due to chelation control. acs.org |

| Asymmetric Induction (if chiral) | Modulates the electronic environment of the chiral center | Dictates the facial selectivity of attack on a prochiral substrate | High π-facial selectivity can be achieved. nih.gov |

Advanced Organic Transformations Utilizing Sodium 2 Ethoxyethane 1 Sulfinate

Carbon-Sulfur Bond Forming Reactions.researchgate.netmdpi.comnih.govnih.govlppcollegerisod.ac.in

The formation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry, and sodium 2-ethoxyethane-1-sulfinate is a key player in the synthesis of sulfones and sulfides. nih.gov These reactions are pivotal for creating compounds with applications in medicinal chemistry and material science.

Synthesis of Sulfones (R-SO₂-R').researchgate.netmdpi.comnih.govnih.govlppcollegerisod.ac.innih.govnih.govrsc.org

Sulfones are a class of organosulfur compounds that are integral to many pharmaceuticals and agrochemicals. researchgate.net Sodium 2-ethoxyethane-1-sulfinate is a common precursor for the synthesis of various sulfone derivatives, including vinyl sulfones, allylic sulfones, and β-keto sulfones. nih.gov

Vinyl sulfones are valuable intermediates in organic synthesis, acting as Michael acceptors and dienophiles in cycloaddition reactions. scripps.edu A prominent method for their synthesis involves the reaction of sodium 2-ethoxyethane-1-sulfinate with epoxides, which proceeds via a ring-opening mechanism. researchgate.net Another approach is the copper-catalyzed oxidation of sodium sulfinates in the presence of alkenes or alkynes, which stereoselectively yields (E)-alkenyl sulfones. organic-chemistry.org This method is advantageous as it often avoids the need for stoichiometric oxidants. organic-chemistry.org

Research has demonstrated the synthesis of various vinyl sulfones using sodium sulfinates under different catalytic systems. Below is a table summarizing key findings:

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Styrene, Sodium p-toluenesulfinate | CuI-bpy, O₂, AcOH/DMSO, 100°C | (E)-1-Phenyl-2-(tosyl)ethene | 94% | organic-chemistry.org |

| 1-Octene, Sodium p-toluenesulfinate | CuI-bpy, O₂, AcOH/DMSO, 100°C | (E)-1-Tosyl-1-octene | 71% | organic-chemistry.org |

| Phenylacetylene, Sodium p-toluenesulfinate, KI | CuI-bpy, O₂, AcOH/DMSO, 100°C | (E)-1-Iodo-1-phenyl-2-(tosyl)ethene | 74% | organic-chemistry.org |

Chiral allylic sulfones are important building blocks in asymmetric synthesis. nih.gov A significant advancement in their synthesis is the rhodium-catalyzed hydrosulfonylation of allenes and alkynes with sodium sulfinates. nih.gov This method provides high regio- and enantioselectivity, offering a direct route to these valuable compounds under mild conditions. nih.gov The use of specific ligands, such as the C1-symmetric P,N-ligand (Rax,S,S)-StackPhim, has been shown to be crucial for achieving high yields and enantiomeric excess. nih.gov

The following table details representative examples of this transformation:

| Allene/Alkyne Substrate | Sodium Sulfinate | Catalyst/Ligand | Product | Yield | ee | Reference |

| 1-Phenyl-1,2-propadiene | Sodium p-toluenesulfinate | [Rh(cod)Cl]₂ / (Rax,S,S)-StackPhim | Chiral allylic sulfone | >95% | 97% | nih.gov |

| 1-(4-Methoxyphenyl)-1,2-propadiene | Sodium p-toluenesulfinate | [Rh(cod)Cl]₂ / (Rax,S,S)-StackPhim | Chiral allylic sulfone | 94% | 96% | nih.gov |

| 1-Cyclohexyl-1,2-propadiene | Sodium tert-butyldimethylsilyloxymethanesulfinate | [Rh(cod)Cl]₂ / (Rax,S,S)-StackPhim | Chiral allylic sulfone | 90% | 90% | nih.gov |

β-Keto sulfones are of considerable interest due to their presence in biologically active molecules and their utility as synthetic intermediates. mdpi.comnih.gov They can be synthesized through various methods involving sodium sulfinates. One common approach is the reaction of sodium sulfinates with α-haloketones. More modern methods focus on the direct coupling of sodium sulfinates with alkynes or ketones. mdpi.comresearchgate.net For instance, a BF₃·OEt₂-promoted reaction of alkynes and sodium sulfinates provides an efficient and metal-free route to β-keto sulfones. mdpi.com Another innovative method involves the sonication-assisted, one-pot synthesis from styrenes, N-bromosuccinimide (NBS), and aromatic sodium sulfinate salts in water.

The table below summarizes various synthetic routes to β-keto sulfones:

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

| Phenylacetylene, Sodium p-toluenesulfinate | BF₃·OEt₂, DCE, 80°C | 1-Phenyl-2-tosylethan-1-one | 85% | mdpi.com |

| Styrene, NBS, Sodium p-toluenesulfinate | Sonication, H₂O, 55°C | 1-Phenyl-2-tosylethan-1-one | 94% | |

| Acetophenone, Sodium p-toluenesulfinate | I₂, Et₃N, MeOH, rt | 1-Phenyl-2-tosylethan-1-one | 92% | rsc.org |

Synthesis of Sulfides (R-S-R').researchgate.netmdpi.comnih.govnih.govlppcollegerisod.ac.in

While the primary use of sodium 2-ethoxyethane-1-sulfinate is in the formation of sulfones, it can also be utilized in the synthesis of sulfides under certain reductive conditions, although this is less common. nih.gov The transformation typically involves a reduction of the sulfinate to a thiol or thiolate equivalent, which then undergoes nucleophilic substitution.

Nitrogen-Sulfur Bond Forming Reactions

The formation of a nitrogen-sulfur (N-S) bond is a key step in the synthesis of sulfonamides and other related compounds, which are prevalent in medicinal chemistry. nih.gov While direct reactions of sodium sulfinates to form N-S bonds are less common than C-S bond formation, some methodologies have been developed. One such approach involves the light-mediated, catalyst-free synthesis of N-hydroxy-sulfonamides from nitroarenes and sodium sulfinate salts through the formation of an electron donor-acceptor (EDA) complex. rsc.org

Sulfur-Sulfur Bond Forming Reactions

The formation of sulfur-sulfur bonds is fundamental to the synthesis of thiosulfonates, compounds with significant applications in organic synthesis and biological chemistry. Sodium 2-ethoxyethane-1-sulfinate is a key reagent in these transformations.

Thiosulfonates can be synthesized through the coupling of sodium sulfinates with thiols or their derivatives under oxidative conditions. nih.gov Iron(III) chloride (FeCl₃) catalyzes the aerobic coupling of thiols with sodium sulfinates, providing both symmetrical and unsymmetrical thiosulfonates in high yields. nih.gov This method is valued for its use of an inexpensive and non-toxic catalyst with atmospheric oxygen as the oxidant. uantwerpen.be Similarly, copper-catalyzed systems, such as those using copper(I) iodide (CuI), also facilitate the S-S bond formation between thiols or disulfides and sodium sulfinates in the presence of air. nih.gov

Alternative approaches avoid the direct use of thiols. The reaction between sodium sulfinates and N-(organothio)succinimides, catalyzed by scandium(III) triflate (Sc(OTf)₃), produces thiosulfonates in good to high yields. nih.gov More recently, a metal-free, BF₃·OEt₂-mediated radical disproportionate coupling of sodium sulfinates has been developed to synthesize both symmetrical and unsymmetrical thiosulfonates under mild conditions. nih.gov

These methods demonstrate the versatility of sodium sulfinates in constructing S-S bonds through various catalytic and stoichiometric protocols. nih.gov

Table 2: Representative Methods for Thiosulfonate Synthesis from Sodium Sulfinates

| Method | Coupling Partner | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Aerobic Coupling | Thiols | FeCl₃ | Green and sustainable, uses atmospheric oxygen. nih.govuantwerpen.be |

| Aerobic Coupling | Thiols, Disulfides | CuI-Phen·H₂O | Forms S-S bonds efficiently under air. nih.gov |

| Sulfenylation | N-(Organothio)succinimides | Sc(OTf)₃ | Good functional group tolerance, can be accelerated in ionic liquids. nih.gov |

| Radical Disproportionation | Sodium Sulfinate | BF₃·OEt₂ | Metal-free, good for symmetrical and unsymmetrical products. nih.gov |

Multicomponent Reaction Sequences

Sodium sulfinates, including Sodium 2-ethoxyethane-1-sulfinate, are valuable participants in multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single operation to form a complex product. rsc.orgtcichemicals.com The utility of sodium sulfinates in MCRs often stems from their ability to generate sulfonyl radicals under appropriate conditions. researchgate.net These radicals can then engage in a cascade of bond-forming events. rsc.orgsemanticscholar.org

For instance, a sulfonyl radical generated from a sodium sulfinate can add to an alkyne or alkene, creating a vinyl or alkyl radical. This new radical intermediate can then be trapped by another component in the reaction mixture, leading to the rapid construction of molecular complexity. researchgate.net A photocatalytic three-component reaction of α-trifluoromethyl alkenes, electron-rich alkenes, and sodium sulfinates has been developed to synthesize gem-difluoroalkenes, showcasing a radical/polar crossover mechanism. researchgate.net Such sequences are prized for their atom economy and ability to build complex scaffolds from simple, readily available starting materials in a single step. tcichemicals.com

Site-Selective C-H Sulfonylation

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in modern organic synthesis, and sodium sulfinates have emerged as effective reagents for site-selective C-H sulfonylation. rsc.orgsemanticscholar.org This transformation allows for the introduction of a sulfonyl group into a molecule without the need for pre-functionalization, such as halogenation or organometallic preparation.

Under oxidative conditions, Sodium 2-ethoxyethane-1-sulfinate can generate a sulfonyl radical that selectively attacks specific C-H bonds. vulcanchem.com A notable example is the site-selective sulfonylation of indoles, which occurs with high regioselectivity at the electron-rich C3 position. vulcanchem.com The reaction conditions, including the choice of oxidant and solvent, are critical for achieving high selectivity. While sodium sulfinates are commonly used, research has shown that other salts, such as zinc alkylsulfinates, can sometimes be superior, leading to more efficient radical generation and improved yields for the C-H functionalization of heterocycles. nih.gov This direct approach provides a streamlined route to valuable sulfonylated heterocycles. nih.govnih.gov

Sulfonyl Radical-Triggered Ring-Closing Sulfonylation

The generation of sulfonyl radicals from sodium sulfinates is a key step in initiating powerful cascade reactions, particularly those involving cyclization. rsc.orgsemanticscholar.org In sulfonyl radical-triggered ring-closing sulfonylation, the initially formed sulfonyl radical adds to an unsaturated system, such as a diene or an enyne, within the same molecule. This addition generates a new carbon-centered radical, which then participates in a subsequent ring-forming step. ontosight.ai

This strategy allows for the construction of various carbocyclic and heterocyclic ring systems with a sulfonyl group incorporated into the final structure. ontosight.ai The process is highly valuable as it can form multiple bonds and stereocenters in a single, controlled operation. The development of these radical-triggered cyclizations has significantly advanced the synthesis of complex organosulfur compounds from simple sulfinate precursors. rsc.orgsemanticscholar.org

Derivatization Strategies for Functional Group Masking and Interconversion

The sulfonyl group, which can be readily introduced using Sodium 2-ethoxyethane-1-sulfinate, serves as a versatile tool for derivatization, enabling both functional group masking and interconversion. ontosight.aifiveable.me

As a masking or "blocking" group, the sulfonyl moiety can be temporarily installed on an aromatic ring to direct subsequent electrophilic substitution reactions. masterorganicchemistry.com For example, by sulfonating the para position of an activated aromatic ring, an incoming electrophile can be directed exclusively to the ortho position. The sulfonyl group can then be removed under acidic conditions, revealing the ortho-substituted product that might be difficult to obtain directly. masterorganicchemistry.com

Furthermore, the sulfinate functional group itself is a nexus for interconversion. It can be transformed into a wide array of other sulfur-containing groups. For example, reaction of a sodium sulfinate with acetyl chloride can generate a sulfinyl sulfone intermediate. nih.gov This species contains both a sulfinyl and a sulfonyl group, which can be selectively functionalized or removed. For instance, treatment with different reagents can lead to the selective elimination of the sulfinyl group to form an acetylenic sulfone or the displacement of the sulfonyl group by nucleophiles like amines or sulfides, demonstrating the role of the sulfinate as a versatile precursor for diverse functional group transformations. nih.gov

Precursors for Sulfonyl Fluorides in Click Chemistry

The advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) as a next-generation click chemistry has spurred significant research into reliable methods for synthesizing sulfonyl fluorides. eurekalert.orgresearchgate.net These compounds are lauded for their unique combination of stability and reactivity, making them ideal for applications in chemical biology, drug discovery, and materials science. researchgate.netsigmaaldrich.com Within this context, sodium sulfinates, such as Sodium 2-ethoxyethane-1-sulfinate, have emerged as valuable and versatile precursors for the synthesis of the crucial R-SO₂F motif.

The transformation of a sulfinate salt to a sulfonyl fluoride is typically achieved through electrophilic fluorination. One prominent method involves the use of Selectfluor (N-fluorobenzenesulfonimide) as the fluorine source. rhhz.net Research has demonstrated that sodium arylsulfinates can react smoothly with Selectfluor in water under mild, catalyst-free conditions to yield the corresponding sulfonyl fluorides. rhhz.net This method is notable for its operational simplicity and tolerance of various functional groups. The proposed mechanism suggests that the sulfinate anion attacks the electrophilic fluorine of Selectfluor to generate the sulfonyl fluoride.

Another approach involves a one-pot, two-step process where an in situ generated sulfinate salt is fluorinated. For instance, aryl bromides or alkenyl triflates can undergo a palladium-catalyzed reaction with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide adduct) to form an ammonium (B1175870) sulfinate salt. nih.gov This intermediate is then treated with an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to afford the final sulfonyl fluoride product. nih.gov This strategy bypasses the need to handle potentially unstable sulfonyl chloride intermediates. nih.gov

The direct conversion of sulfinates to sulfonyl fluorides offers a significant advantage by providing a streamlined route to these important SuFEx hubs. The resulting sulfonyl fluorides, including the conceptual product 2-ethoxyethane-1-sulfonyl fluoride derived from Sodium 2-ethoxyethane-1-sulfinate, can then participate in SuFEx reactions. These reactions involve the exchange of the S-F bond with nucleophiles like phenols, amines, or carbon nucleophiles to form stable sulfonates, sulfonamides, or sulfones, respectively. sigmaaldrich.comcshl.edu This modular "click" approach allows for the rapid assembly of complex molecules with diverse functionalities. nih.gov

The table below summarizes a general method for the conversion of sodium sulfinates to sulfonyl fluorides based on established research findings.

| Substrate Class | Reagent | Solvent | Conditions | Product Class | Ref |

| Sodium Arylsulfinates | Selectfluor | Water | Mild, catalyst-free | Aryl Sulfonyl Fluorides | rhhz.net |

| In situ generated Ammonium Sulfinates (from Aryl Halides) | 1. DABSO, Pd-catalyst 2. NFSI | Organic Solvent | One-pot, two-step | Aryl Sulfonyl Fluorides | nih.gov |

The utility of Sodium 2-ethoxyethane-1-sulfinate as a precursor lies in its potential to generate 2-ethoxyethane-1-sulfonyl fluoride, an aliphatic sulfonyl fluoride. Aliphatic sulfonyl fluorides are particularly valuable as SuFEx agents due to their moderate reactivity, which allows them to be handled in aqueous buffers while still reacting efficiently under specific conditions, such as when bound to a biological target. enamine.net This makes them promising candidates for designing covalent protein inhibitors and biological probes. enamine.net The development of synthetic routes starting from stable, readily available sulfinates like Sodium 2-ethoxyethane-1-sulfinate is therefore crucial for expanding the toolbox of SuFEx click chemistry.

Computational Chemistry and Theoretical Mechanistic Studies

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are fundamental to understanding how and why chemical reactions occur. For Sodium 2-ethoxyethane-1-sulfinate, these methods can map out the energetic landscape of its potential reactions, identifying the most likely pathways and the structures of transient intermediates and transition states. Theoretical calculations have been successfully employed to unravel the mechanisms of reactions involving alkyl sulfinates, such as in sulfurane-mediated cross-coupling processes. nih.gov These studies often explore the dual reactivity of sulfinates, which can act as both nucleophiles and electrophiles depending on the reaction conditions. researchgate.net

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for studying the electronic structure of molecules. duke.edu For Sodium 2-ethoxyethane-1-sulfinate, DFT calculations can provide a detailed picture of electron distribution, molecular orbital energies, and reactivity indices.

Electronic Structure: DFT is used to optimize the molecule's geometry and calculate its fundamental electronic properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For a sulfinate salt, the HOMO is typically localized on the sulfur and oxygen atoms of the sulfinate group, indicating this is the primary site for nucleophilic attack.

Reactivity Indices: Conceptual DFT provides a framework for quantifying reactivity. nih.gov Indices such as the electrophilicity index (ω) and the nucleophilicity index (N) can be calculated to compare the reactivity of Sodium 2-ethoxyethane-1-sulfinate with other reagents. The nucleophilicity of the sulfinate anion makes it an effective partner in substitution and addition reactions. researchgate.net DFT studies can precisely model the flow of electron density during these reactions, helping to predict regioselectivity and stereoselectivity. nih.gov For instance, DFT calculations can determine whether a reaction is more likely to proceed via a polar mechanism, characterized by a significant transfer of electron density, or a radical mechanism. mdpi.com

| Descriptor | Typical Calculated Value (Illustrative) | Chemical Significance |

|---|---|---|

| HOMO Energy | -2.5 to -3.5 eV | Higher values indicate stronger electron-donating (nucleophilic) character. |

| LUMO Energy | > 5.0 eV | High positive values indicate poor electron-accepting ability. |

| HOMO-LUMO Gap | > 7.5 eV | Indicates high kinetic stability. |

| Nucleophilicity Index (N) | > 3.0 eV | Classifies the species as a strong nucleophile according to established scales. nih.gov |

While quantum mechanics describes the electronic-level details of a single molecule or a small molecular system, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of larger systems over time, including the crucial effects of solvent and temperature. nih.gov MD simulations model the atoms as classical particles interacting through a defined force field, allowing for the exploration of molecular motion, conformational changes, and intermolecular interactions. researchgate.netethz.ch

For Sodium 2-ethoxyethane-1-sulfinate, MD simulations are invaluable for understanding its behavior in solution. Simulations of sodium salts in ether-containing solvents like 1,2-dimethoxyethane (B42094) (DME), a close structural analogue to the ethoxyethane motif, show that the sodium cation is solvated by a specific number of oxygen atoms from both the solvent and the anion. researchgate.netnih.gov These simulations can reveal:

Solvation Structure: The arrangement of solvent molecules around the sodium cation and the sulfinate anion. The ether oxygen of the ethoxyethane chain can coordinate with the Na⁺ ion.

Conformational Dynamics: The ethoxyethane chain is flexible and can adopt various conformations. MD simulations can quantify the populations of different conformers and the energy barriers for interconversion.

Transport Properties: Properties like diffusion coefficients for the ions and solvent molecules can be calculated, which are essential for understanding conductivity in electrolyte applications. nih.gov Studies on analogous systems show that the mobility of sodium ions is influenced by whether they move with their solvation shell or exchange solvating molecules. researchgate.netnih.gov

| Parameter | Typical Finding | Significance |

|---|---|---|

| Na⁺ Coordination Number | 5-6 oxygen atoms | Describes the number of nearest-neighbor oxygen atoms (from ether and/or anion) in the first solvation shell. |

| Solvent Residence Time | Picoseconds to Nanoseconds | Indicates how long a specific solvent molecule stays in the ion's first solvation shell, revealing the lability of the coordination. |

| Diffusion Coefficient | 10⁻¹⁰ to 10⁻⁹ m²/s | Quantifies the mobility of the ion in the solvent, related to ionic conductivity. |

| Radial Distribution Function | Shows distinct peaks | Provides a probabilistic map of finding solvent atoms at a certain distance from the ion, defining the solvation shell structure. |

Prediction of Spectroscopic Fingerprints and Molecular Properties

Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of new compounds. By calculating the response of a molecule to electromagnetic radiation, these methods can generate theoretical spectra that can be compared with experimental results.

For Sodium 2-ethoxyethane-1-sulfinate, DFT calculations can predict:

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the harmonic vibrational frequencies. nih.gov These theoretical frequencies correspond to the peaks in an infrared (IR) or Raman spectrum. The C-O-C stretch of the ether, the S=O stretches of the sulfinate, and the C-S stretch would all have characteristic predicted frequencies.

NMR Spectra: Chemical shifts (δ) and spin-spin coupling constants (J) for ¹H, ¹³C, and other active nuclei can be calculated, providing a powerful tool for structure elucidation.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) is employed to calculate the energies of electronic excitations. scirp.org This allows for the prediction of the absorption wavelengths (λ_max) in a UV-Visible spectrum, which correspond to electronic transitions, such as those from the non-bonding orbitals of the sulfinate group to anti-bonding orbitals.

In Silico Screening and Design of Novel Sulfinate-Mediated Transformations

Computational chemistry enables the in silico (computer-based) screening of potential reactants and catalysts, accelerating the discovery of new chemical reactions. numberanalytics.com This approach allows chemists to evaluate the feasibility of many potential transformations before committing to resource-intensive laboratory experiments.

For Sodium 2-ethoxyethane-1-sulfinate, this could involve:

Virtual Reactant Screening: A library of potential electrophiles could be computationally reacted with the sulfinate to predict reaction barriers and thermodynamics, identifying promising candidates for C-S, O-S, or N-S bond-forming reactions. rsc.org

Designing Novel Reagents: The ethoxyethane moiety could be computationally modified (e.g., by adding different functional groups or changing the chain length) to tune the reagent's solubility, stability, or reactivity. The effects of these modifications on the electronic properties would be evaluated using DFT.

High-Throughput Screening: Combining computational chemistry with machine learning can enable the rapid screening of vast chemical spaces, such as different solvent systems or catalysts, to optimize reaction conditions for sulfinate-mediated transformations. osti.gov

Elucidation of Non-Covalent Interactions within the Ethoxyethane Motif

Non-covalent interactions, while weaker than covalent bonds, play a critical role in determining molecular conformation, stability, and reactivity. In Sodium 2-ethoxyethane-1-sulfinate, both intramolecular and intermolecular non-covalent interactions are significant.

Intramolecular Interactions: A key feature of the 2-ethoxyethane-1-sulfinate anion is the potential for the ether oxygen atom to interact with the sodium counter-ion. This can lead to the formation of a stable five-membered chelate ring structure. Computational methods like DFT can quantify the strength of this Na⁺---O interaction and determine its influence on the conformational preference of the ethoxyethane chain. This type of intramolecular coordination can affect the nucleophilicity of the sulfinate group by modulating the ion-pairing with the sodium cation.

Intermolecular Interactions: In solution or in the solid state, the molecule engages in numerous non-covalent interactions with its environment. These include:

Ion-Dipole Interactions: The Na⁺ cation and the polar S-O bonds of the sulfinate group will interact strongly with polar solvent molecules. acs.org

Hydrogen Bonding: If protic solvents (like water or alcohols) are present, they can form hydrogen bonds with the oxygen atoms of the sulfinate and ether groups.

Computational studies on hydrated alkali metal cations have shown that these non-covalent interactions can be highly specific and can influence reactivity by organizing the local solvent environment and blocking or activating reactive sites. nih.gov

Spectroscopic and Advanced Analytical Characterization of Reaction Intermediates and Products

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Vibrations

The IR spectrum is expected to exhibit strong C-H stretching vibrations from the ethoxy and ethane (B1197151) components in the 2850-3000 cm⁻¹ region. researchgate.net A prominent and characteristic absorption band for the C-O-C ether linkage is anticipated around 1060-1150 cm⁻¹. researchgate.net

The sulfinate group is expected to show strong, characteristic absorptions for the S=O double bond. For comparison, sodium methyl ester sulfonate displays S=O bond peaks around 1043 cm⁻¹, 1173 cm⁻¹, and 1357 cm⁻¹. researchgate.net Similarly, sodium lignosulfonate, another sulfur-containing sodium salt, shows a sulfonate peak at 1384.64 cm⁻¹. internationaljournalcorner.com Therefore, strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O group in sodium 2-ethoxyethane-1-sulfinate are predicted to be in the 1000-1200 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively.

Predicted Infrared Absorption Bands for Sodium 2-ethoxyethane-1-sulfinate

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| C-H (Alkyl) | 2850-3000 | Stretching |

| C-O (Ether) | 1060-1150 | Stretching |

| S=O (Sulfinate) | 1000-1200 | Symmetric Stretch |

| S=O (Sulfinate) | 1300-1400 | Asymmetric Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of a compound by probing the magnetic properties of atomic nuclei.

¹H NMR: The proton NMR spectrum of sodium 2-ethoxyethane-1-sulfinate is expected to show distinct signals for the different sets of non-equivalent protons. The ethoxy group should present a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, characteristic of an ethyl group. The methylene group adjacent to the ether oxygen (OCH₂) will be deshielded compared to the terminal methyl group. The two methylene groups of the ethane-1-sulfinate portion are also expected to show distinct signals, likely complex multiplets, due to their different chemical environments and coupling to each other.

¹³C NMR: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments. For sodium 2-ethoxyethane-1-sulfinate, four distinct carbon signals are predicted. The carbon atoms closer to the electronegative oxygen and sulfur atoms will appear at a lower field (higher ppm). The methyl carbon of the ethoxy group will be the most shielded (lowest ppm), followed by the other methylene carbons. The carbon atom directly attached to the sulfur of the sulfinate group is expected to be significantly deshielded.

Predicted NMR Data for Sodium 2-ethoxyethane-1-sulfinate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| CH₃ CH₂O- | ~1.2 | ~15 | Triplet |

| CH₃CH₂ O- | ~3.5 | ~67 | Quartet |

| -OCH₂ CH₂SO₂Na | ~3.8 | ~70 | Multiplet |

| -OCH₂CH₂ SO₂Na | ~3.0 | ~55 | Multiplet |

It is also worth noting that ²³Na NMR spectroscopy could be employed to study the sodium ion's environment. huji.ac.ilnih.gov The chemical shift and linewidth in ²³Na NMR are sensitive to the local symmetry and coordination of the sodium cation. huji.ac.il

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming, for example, the coupling between the methyl and methylene protons of the ethoxy group, and the adjacent methylene protons of the ethane-sulfinate backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the different functional groups, for instance, confirming the ether linkage between the ethoxy and ethane-sulfinate moieties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For sodium 2-ethoxyethane-1-sulfinate (C₄H₉NaO₃S), the exact mass of the anion is 137.0221 daltons, and the sodium salt has a molecular weight of approximately 160.01 daltons.

Under typical mass spectrometry conditions, such as electrospray ionization (ESI), the molecule would likely be observed as the sodium adduct of the sulfinate anion or as the free anion itself. The fragmentation of sulfinates can be complex. Common fragmentation pathways for related sulfur-containing compounds involve the loss of small neutral molecules. aaqr.orgnih.gov For sodium 2-ethoxyethane-1-sulfinate, potential fragmentation pathways could include the loss of SO₂ (64 Da), or cleavage of the C-O or C-S bonds. The fragmentation of related sulfonamides often involves the elimination of SO₂. nih.govnih.gov

Predicted Fragmentation Data for the [M-Na]⁻ Anion of Sodium 2-ethoxyethane-1-sulfinate

| m/z (Daltons) | Proposed Fragment |

| 137 | [CH₃CH₂OCH₂CH₂SO₂]⁻ (Parent Anion) |

| 73 | [CH₃CH₂OCH₂CH₂]⁻ (Loss of SO₂) |

| 45 | [CH₃CH₂O]⁻ (Ethoxy anion) |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. As a crystalline solid, sodium 2-ethoxyethane-1-sulfinate is amenable to single-crystal X-ray diffraction analysis. researchgate.netresearchgate.net Such an analysis would precisely determine the geometry around the sulfur atom of the sulfinate group and the coordination environment of the sodium cation. The zwitterionic nature of similar compounds, such as taurine (B1682933) (H₃N⁺CH₂CH₂SO₃⁻), has been confirmed by X-ray crystallography. wikipedia.org

Although theoretically possible, no published crystal structure for sodium 2-ethoxyethane-1-sulfinate is currently available in the public domain.

Electrochemical Characterization Techniques

The electrochemical properties of sodium sulfinates are of significant interest, particularly their role in electrosynthesis. researchgate.netorganic-chemistry.orgrsc.org Techniques such as cyclic voltammetry (CV) can be used to study the oxidation and reduction potentials of sodium 2-ethoxyethane-1-sulfinate.

Sodium sulfinates can be electrochemically oxidized to generate sulfonyl radicals, which are versatile intermediates in organic synthesis. rsc.orgresearchgate.net This process is central to the formation of sulfonamides and other sulfur-containing compounds. researchgate.netacs.org The electrochemical behavior would be characterized by an oxidation peak corresponding to the formation of the 2-ethoxyethane-1-sulfonyl radical. The potential at which this oxidation occurs would provide valuable information about the compound's reactivity as a sulfonyl radical precursor. Studies on related sodium sulfinates show that these electrochemical transformations can be carried out under mild, environmentally friendly conditions, often without the need for external oxidants. organic-chemistry.orgresearchgate.net

General Redox Behavior of Alkyl Sulfinates

While specific cyclic voltammetry data for Sodium 2-ethoxyethane-1-sulfinate is not extensively documented in publicly accessible literature, the general electrochemical behavior of alkyl sulfinate salts provides a foundational understanding. Sulfinate salts are known to undergo electrochemical oxidation to form sulfonyl radicals. researchgate.netrsc.org This process is central to their utility in various synthetic methodologies, including their use as coupling partners in the formation of C-C, C-N, C-O, C-S, and C-P bonds. researchgate.net

The electrochemical oxidation of a sulfinate anion (RSO₂⁻) involves the transfer of an electron to the anode, generating a sulfonyl radical (RSO₂•). The potential at which this oxidation occurs is a key parameter that can be determined by cyclic voltammetry. The stability and subsequent reaction pathways of this generated radical are crucial for the outcome of the electrochemical synthesis. researchgate.netrsc.org

In the context of related compounds, studies on various sodium sulfinates have shown that they can act as versatile reagents in electrosynthesis. researchgate.net The redox potential can be influenced by the nature of the alkyl or aryl substituent (R group) attached to the sulfinate moiety. For instance, the electron-donating or -withdrawing properties of the substituent can modulate the ease of oxidation of the sulfinate anion. nih.gov

Further research focusing specifically on the cyclic voltammetry of Sodium 2-ethoxyethane-1-sulfinate is necessary to elucidate its precise redox potentials and to characterize the electrochemical behavior of the resulting 2-ethoxyethane-1-sulfonyl radical. Such studies would involve systematic variation of experimental parameters, including solvent, supporting electrolyte, and electrode material, to build a comprehensive electrochemical profile.

Catalytic Applications and Ligand Design Principles for Sodium 2 Ethoxyethane 1 Sulfinate Derivatives

Metal-Catalyzed Transformations Incorporating Sulfinate Salts

Sulfinate salts are instrumental in transition metal-catalyzed reactions for the formation of carbon-sulfur (C–S) and other bonds, leading to the synthesis of sulfones and related compounds. rsc.org

Copper catalysis offers an economical and efficient avenue for transformations involving sulfinate salts. These reactions are prized for their mild conditions and tolerance of various functional groups.

Key copper-catalyzed reactions involving sulfinate salts include:

Synthesis of Aryl and Alkenyl Sulfones: A mild method for creating aryl and alkenyl sulfones involves the cross-coupling of organoboronic acids with sodium sulfinate salts. researchgate.netscholaris.ca This reaction typically uses a catalytic amount of copper(II) acetate (B1210297) monohydrate with a ligand like 1,10-phenanthroline. researchgate.net

Oxidative Hydrosulfonylation of Alkynes: Copper catalysts facilitate the hydrosulfonylation of terminal and internal alkynes with sodium sulfinates in the presence of air, yielding (E)-alkenyl sulfones with high stereoselectivity. organic-chemistry.org

Synthesis of β-Keto Sulfones: The oxidative coupling of enol silyl (B83357) ethers or oxime acetates with sodium arylsulfinates, catalyzed by copper salts, provides an effective route to β-keto sulfones, which are important synthetic intermediates. researchgate.net

Formation of Sulfonamides: Copper catalysts can mediate the formation of sulfonamides from sodium sulfinates and amines. rsc.org

Synthesis of Masked Sulfinates: Substoichiometric amounts of copper can catalyze the coupling of (hetero)aryl halides with reagents like sodium 1-methyl 3-sulfinopropanoate (SMOPS) to form β-ester sulfones, which act as masked sulfinates. nih.govacs.org These can be unmasked and functionalized in situ to create a variety of sulfonyl-containing compounds. nih.govcore.ac.uk

Table 1: Examples of Copper-Catalyzed Reactions with Sulfinate Salts

| Reaction Type | Substrates | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Cross-Coupling | Organoboronic Acids, Sodium Sulfinates | Cu(OAc)₂, 1,10-phenanthroline | Aryl/Alkenyl Sulfones | researchgate.net |

| Oxidative Hydrosulfonylation | Alkynes, Sodium Sulfinates | CuCl, Ligand (e.g., box) | (E)-Alkenyl Sulfones | organic-chemistry.org |

| Oxidative Coupling | Oxime Acetates, Sodium Sulfinates | Cu(OAc)₂ | β-Keto Sulfones | researchgate.net |

| Sulfonamide Formation | Amines, Sodium Sulfinates | Copper Catalyst | Sulfonamides | rsc.org |

| Masked Sulfinate Synthesis | (Hetero)aryl Iodides, SMOPS | Copper Salt (10 mol%) | β-Ester Sulfones | nih.govacs.org |

Iron, being an earth-abundant and low-cost metal, provides a sustainable alternative for catalyzing reactions with sulfinate salts.

Notable iron-catalyzed processes include:

Synthesis of Arylsulfinates: A novel method for installing a sulfonyl group involves an iron-catalyzed radical coupling reaction between diaryliodonium salts and a sulfoxylate (B1233899) anion radical source, which efficiently produces arylsulfinates at room temperature. rsc.org

Formation of Tetrasubstituted Alkenes: Iron catalyzes the sulfenylation and arylation of alkynes using aryl sodium sulfinates, where the sulfinate acts as both an aryl and a sulfenylation agent to produce tetrasubstituted alkenes. nih.gov

Coupling with Nitroarenes: Iron(II) chloride catalyzes the direct coupling of nitroarenes with sodium sulfinates to generate N-aryl sulfonamides in a one-pot reduction-sulfonylation process. rsc.org

Synthesis of Sulfonylated Pyridines: An iron-catalyzed SNAr reaction enables the synthesis of sulfonylated pyridines, including electron-rich substrates, from sulfinate salts. concordia.ca

Organocatalysis in Sulfinate-Mediated Reactions

Organocatalysis, which avoids the use of metals, has emerged as a powerful tool for transformations involving sulfinate derivatives. These reactions often proceed under mild conditions with high enantioselectivity.